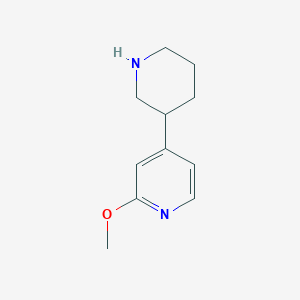
2-Methoxy-4-(piperidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a piperidinyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(piperidin-3-yl)pyridine typically involves the reaction of 2-methoxypyridine with a piperidine derivative. One common method includes the nucleophilic substitution reaction where the piperidine ring is introduced to the pyridine core under basic conditions. The reaction can be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Oxidation: Formation of 2-formyl-4-(piperidin-3-yl)pyridine.
Reduction: Formation of 2-methoxy-4-(piperidin-3-yl)piperidine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-4-(piperidin-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the binding affinity to these targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-3-(piperidin-4-yl)pyridine: Similar structure but with the piperidine ring at the 3-position.
2-Methoxy-4-(piperidin-4-yl)pyridine: Similar structure but with the piperidine ring at the 4-position.
2-Methoxy-5-(piperidin-3-yl)pyridine: Similar structure but with the piperidine ring at the 5-position.
Uniqueness
2-Methoxy-4-(piperidin-3-yl)pyridine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The position of the methoxy and piperidinyl groups can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-methoxy-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C11H16N2O/c1-14-11-7-9(4-6-13-11)10-3-2-5-12-8-10/h4,6-7,10,12H,2-3,5,8H2,1H3 |
Clé InChI |
CAGGOMJNGHUMAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1)C2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


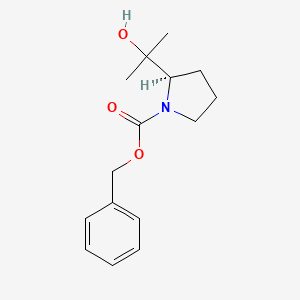
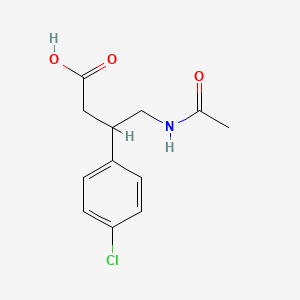
![2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13518621.png)
![1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13518641.png)
![2-{1-[(Benzyloxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B13518643.png)
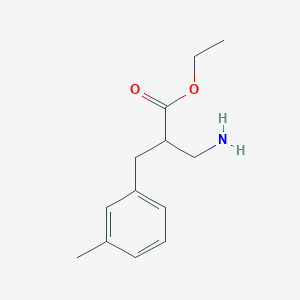
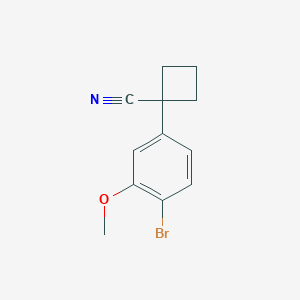
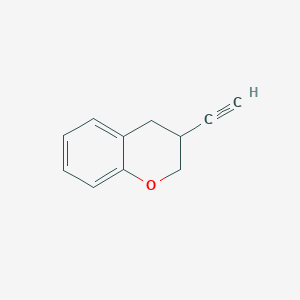

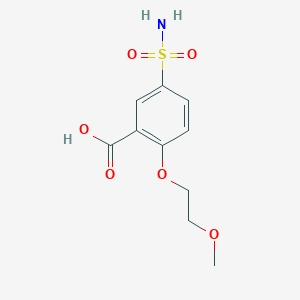

![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)
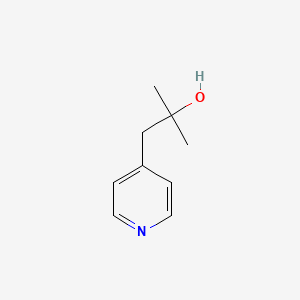
![(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13518689.png)
